(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] CAS number 63405-68-5
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] CAS number 63405-68-5
An In-Depth Technical Guide to (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]
Abstract
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal], with the CAS number 63405-68-5, is a symmetrical aromatic dialdehyde that belongs to the bis-chalcone family of compounds. Its structure, characterized by a central phenylene ring flanked by two propenal moieties, makes it a subject of interest in both materials science and medicinal chemistry. This guide provides a comprehensive technical overview of this compound, including its synthesis, characterization, and potential applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals. While specific biological data for this exact compound is limited in publicly available literature, this guide will draw upon extensive research on structurally related bis-chalcones to provide insights into its potential therapeutic applications.
Introduction: The Significance of the Bis-Chalcone Scaffold
Chalcones and their derivatives are a class of organic compounds characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This "privileged structure" is found in numerous natural products and has been a fertile ground for the synthesis of a wide array of biologically active molecules. Bis-chalcones, such as (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal], represent a distinct class with two α,β-unsaturated carbonyl systems, which has garnered significant attention for a range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1]
The symmetrical nature of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal], derived from the readily available terephthalaldehyde, makes it an attractive building block for the synthesis of more complex molecules and polymers.[2][3] Its reactive aldehyde groups and conjugated system are key to its utility in organic synthesis and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] is presented in the table below. This information is critical for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 63405-68-5 | [4][5] |
| Molecular Formula | C₁₂H₁₀O₂ | [4][5] |
| Molecular Weight | 186.21 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 162-164 °C | [6] |
| Storage Temperature | 2-8°C, under an inert atmosphere | [4] |
Synthesis and Characterization
The primary synthetic route to (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] and its derivatives is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde that lacks α-hydrogens (in this case, terephthalaldehyde) with an aliphatic aldehyde or ketone that possesses α-hydrogens (in this case, acetaldehyde).[7]
General Synthetic Protocol (Claisen-Schmidt Condensation)
The following protocol is a generalized procedure based on the synthesis of structurally similar bis-chalcones.[8] Optimization may be required to achieve high yields and purity for the target compound.
Workflow for the Synthesis of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]
Caption: General workflow for the synthesis of the target compound via Claisen-Schmidt condensation.
Step-by-Step Methodology:
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Dissolution of Reactants: Dissolve terephthalaldehyde (1 equivalent) in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer.
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Addition of Acetaldehyde: Add acetaldehyde (at least 2 equivalents) to the solution.
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Base-Catalyzed Condensation: Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the reaction mixture while stirring vigorously at room temperature.
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Reaction Monitoring: Continue stirring the reaction mixture at room temperature for a period ranging from 5 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, pour the reaction mixture into cold water. The solid product that precipitates is collected by vacuum filtration.
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Purification: Wash the crude product with water and then recrystallize from a suitable solvent (e.g., ethanol or a mixture of solvents) to obtain the purified (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal].
Spectroscopic Characterization (Predicted)
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to be symmetrical. Key predicted signals include:
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Aldehydic Protons (-CHO): A doublet in the region of δ 9.5-9.8 ppm.
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Vinylic Protons (-CH=CH-): Two doublets, one for the proton α to the carbonyl and one for the proton β to the carbonyl, with a large coupling constant (J ≈ 15-16 Hz) characteristic of a trans-alkene.
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Aromatic Protons (C₆H₄): A singlet in the aromatic region, as all four protons on the central phenyl ring are chemically equivalent.
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will also reflect the molecule's symmetry. Expected key signals include:
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Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 190-195 ppm.
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Vinylic Carbons (-CH=CH-): Two signals corresponding to the α and β carbons of the propenal moiety.
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Aromatic Carbons (C₆H₄): Two signals for the substituted and unsubstituted carbons of the central phenyl ring.
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
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C=O Stretch (Aldehyde): A strong absorption band around 1680-1700 cm⁻¹.
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C=C Stretch (Alkene): An absorption band around 1600-1650 cm⁻¹.
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C-H Stretch (Aromatic and Vinylic): Absorptions above 3000 cm⁻¹.
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C-H Bending (trans-Alkene): A characteristic band around 970 cm⁻¹.
3.2.4. Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (186.21 g/mol ). Fragmentation patterns would likely involve the loss of the aldehyde groups and cleavage of the propenal side chains.
Potential Applications in Drug Development and Materials Science
While direct biological studies on (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] are limited, the broader class of chalcones and bis-chalcones has been extensively investigated for various therapeutic applications.
Potential as an Anticancer Agent
Chalcone derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[9] The α,β-unsaturated carbonyl moiety is a key pharmacophore that can act as a Michael acceptor, reacting with nucleophilic groups in biological macromolecules, including proteins involved in cell proliferation and survival.
Potential Signaling Pathways in Cancer
Caption: Potential signaling pathways that could be modulated by the target compound in cancer cells.
Potential as an Anti-inflammatory Agent
Many chalcone derivatives exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins.[10] This is often achieved through the inhibition of key inflammatory signaling pathways like the NF-κB and MAPK pathways.
Applications in Materials Science
The rigid structure and reactive aldehyde groups of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] make it a valuable monomer for the synthesis of advanced polymeric materials. Terephthalaldehyde, the precursor to this compound, is widely used in the synthesis of:
-
Polyimines and Schiff Base Networks: Through condensation reactions with amines.[3]
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Covalent Organic Frameworks (COFs): Crystalline porous polymers with applications in gas storage, catalysis, and sensing.[1]
-
Fluorescent Polymers and Dyes: The extended conjugated system of the molecule suggests potential for fluorescent properties.
Experimental Protocols for Biological Evaluation
For researchers interested in investigating the biological activities of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal], the following are standard in vitro assays that can be employed.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of the compound on cell viability and to determine its IC₅₀ (the concentration that inhibits 50% of cell growth).
Workflow for MTT Assay
Caption: A typical workflow for assessing the cytotoxicity of the compound using the MTT assay.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of the compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of (2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (lipopolysaccharide) to induce an inflammatory response and nitric oxide production.
-
Incubation: Incubate the cells for 24 hours.
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Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
Conclusion
(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal] is a molecule with significant potential stemming from its bis-chalcone structure. While specific research on this compound is emerging, the extensive literature on related compounds strongly suggests its utility as a building block in materials science and as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers embarking on studies involving this intriguing molecule. Further investigation is warranted to fully elucidate its specific biological activities and mechanisms of action.
References
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Terephthalaldehyde - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
- BenchChem Technical Support Team. (2025). Terephthalaldehyde: A Versatile Monomer for Advanced Polymer Synthesis. BenchChem.
- Bis-Chalcones: Recent Reports of Their Diverse Applications in Biological and M
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Claisen-Schmidt Condensation. (n.d.). Retrieved March 7, 2026, from [Link]
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Claisen–Schmidt condensation - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
- Claisen-Schmidt Condensation. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
- Asiri, A. M., & Khan, S. A. (2009). (2E,2'E)-3,3-(1,4-Phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one]. Molbank, 2009(4), M636.
- Huang, L. J., Wang, J. P., Lai, Y. C., & Kuo, S. C. (2006). Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 16(10), 2742–2747.
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Preparation, characterisation, and crystal structure analysis of (2E,2′E)-3,3′-(1,4-phenylene)bis(1-(2-aminophenyl)prop-2-en-1-one). (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
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Synthesis and Spectral Characterization of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-one. (2021, October 28). Semantic Scholar. Retrieved March 7, 2026, from [Link]
- Mahmoodi, N., Rahnema, M., & Sabzichi, M. (2014). Anti-Cancerous Effect of 4,4'-Dihydroxychalcone ((2E,2'E)-3,3'-(1,4- Phenylene) Bis (1-(4-hydroxyphenyl) Prop-2-en- 1-one)) on T47D Breast Cancer Cell Line.
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Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel−Lindau E3 Ubiquitin Ligase. (2023, September 14). Semantic Scholar. Retrieved March 7, 2026, from [Link]
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Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. (2024, February 12). PMC. Retrieved March 7, 2026, from [Link]
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